

2-Benzoylcyclohexanone CAS number and molecular formula

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Compound of Interest

Compound Name: 2-Benzoylcyclohexanone

Cat. No.: B1331447

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An In-depth Technical Guide to 2-Benzoylcyclohexanone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2-Benzoylcyclohexanone**, a key synthetic intermediate. It covers its chemical identity, synthesis, and potential applications in medicinal chemistry, with a focus on data relevant to research and development.

Core Chemical Identity

2-Benzoylcyclohexanone is a dicarbonyl compound featuring a cyclohexanone ring substituted with a benzoyl group at the 2-position.

Table 1: Chemical and Physical Properties of **2-Benzoylcyclohexanone**

Property	Value
CAS Number	3580-38-9
Molecular Formula	C ₁₃ H ₁₄ O ₂
Molecular Weight	202.25 g/mol
Appearance	Solid
Melting Point	88-91 °C
IUPAC Name	2-benzoylcyclohexan-1-one

Synthesis of 2-Benzoylcyclohexanone

There are two primary synthetic routes to obtain **2-Benzoylcyclohexanone**.

Oxidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone

This common method involves the synthesis of the precursor alcohol, 2-(hydroxy-phenyl-methyl)-cyclohexanone, via an aldol condensation, followed by its oxidation.

Experimental Protocol: Synthesis and Oxidation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone

Part A: Synthesis of 2-(Hydroxy-phenyl-methyl)-cyclohexanone (Aldol Condensation)

- Materials:
 - Cyclohexanone
 - Benzaldehyde
 - Sodium Hydroxide (NaOH)
 - Ethanol
 - Deionized water
 - Diethyl ether

- Anhydrous Magnesium Sulfate (MgSO_4)
- Hexane
- Ethyl acetate
- Procedure:
 - In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2.0 g of sodium hydroxide in 20 mL of deionized water and 20 mL of 95% ethanol. Cool the solution to room temperature in an ice bath.
 - To the cooled sodium hydroxide solution, add 9.8 g (0.1 mol) of cyclohexanone.
 - While stirring vigorously, slowly add 10.6 g (0.1 mol) of benzaldehyde dropwise over a period of 15-20 minutes. Maintain the temperature of the reaction mixture below 25°C during the addition.
 - After the addition is complete, continue stirring the reaction mixture at room temperature for 2-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a hexane:ethyl acetate (3:1) solvent system.
 - Once the reaction is complete, pour the mixture into a separatory funnel containing 100 mL of deionized water and 50 mL of diethyl ether.
 - Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with two additional 30 mL portions of diethyl ether.
 - Combine the organic extracts and wash them with 50 mL of deionized water, followed by 50 mL of brine. Dry the organic layer over anhydrous magnesium sulfate.
 - Filter the drying agent and remove the diethyl ether under reduced pressure using a rotary evaporator to obtain the crude product.
 - Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(Hydroxy-phenyl-methyl)-cyclohexanone.

Part B: Oxidation to **2-Benzoylcyclohexanone** (Jones Oxidation)

- Materials:
 - 2-(Hydroxy-phenyl-methyl)-cyclohexanone (from Part A)
 - Chromium trioxide (CrO_3)
 - Concentrated Sulfuric Acid (H_2SO_4)
 - Acetone
 - Isopropanol
 - Water
 - Ethyl acetate
 - Anhydrous Magnesium Sulfate (MgSO_4)
- Procedure:
 - Prepare the Jones reagent: In a beaker, dissolve sodium dichromate dihydrate (1.2 eq) in water. With continuous stirring, carefully and slowly add concentrated sulfuric acid (1.5 eq). Allow the orange-red solution to cool to room temperature.
 - In a separate flask, dissolve the starting alcohol, 2-(Hydroxy-phenyl-methyl)-cyclohexanone (1.0 eq), in acetone.
 - Cool the alcohol solution in an ice bath and add the prepared Jones reagent dropwise, ensuring the temperature remains between 10-20 °C.
 - After the addition is complete, allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction by TLC.
 - Quench the reaction by adding isopropanol until the orange color disappears.
 - Add water and extract the product with ethyl acetate (3x).

- Combine the organic layers, wash with water and brine, dry over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the resulting **2-benzoylcyclohexanone** via column chromatography.

Reaction of Silyl Enol Ether with Benzoyl Fluoride

An alternative route involves the reaction between the silyl enol ether of cyclohexanone and benzoyl fluoride.^[1] This method offers a direct approach to the dicarbonyl compound. A detailed experimental protocol for this specific reaction is not readily available in the public domain but would generally follow the principles of electrophilic acylation of silyl enol ethers.

Applications in Drug Development and Medicinal Chemistry

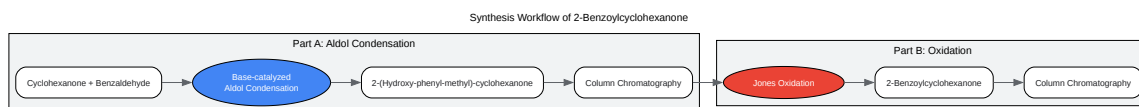
While **2-Benzoylcyclohexanone** is primarily a synthetic intermediate, the cyclohexanone scaffold is a prevalent motif in molecules with diverse biological activities. Derivatives of cyclohexanone have been explored for their anti-inflammatory and anticancer properties.

Notably, asymmetrical 2,6-bis(benzylidene)cyclohexanones, which are derivatives of the core **2-benzoylcyclohexanone** structure, have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines. For instance, compounds in this class have shown potent activity against MDA-MB 231 (breast cancer), MCF-7 (breast cancer), and SK-N-MC (neuroblastoma) cell lines. This suggests that the **2-benzoylcyclohexanone** core can serve as a valuable scaffold for the development of novel anticancer agents.

Reaction Mechanisms and Visualizations

Synthesis Workflow

The synthesis of **2-Benzoylcyclohexanone** via the oxidation of its precursor is a multi-step process that can be visualized as a clear workflow.



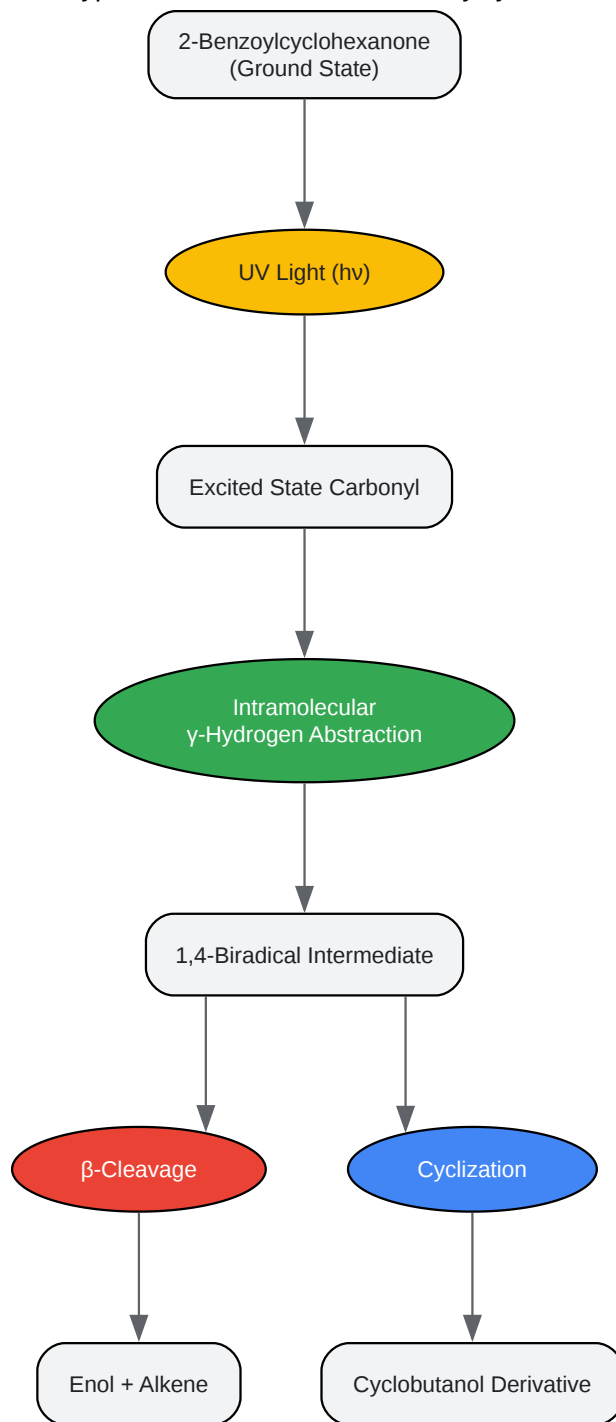
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Caption: Workflow for the synthesis of **2-Benzoylcyclohexanone**.

Norrish Type II Photoreaction

Upon irradiation with UV light, ketones like **2-Benzoylcyclohexanone** can undergo a Norrish Type II photoreaction. This intramolecular reaction involves the abstraction of a γ -hydrogen atom by the excited carbonyl group, leading to the formation of a 1,4-biradical intermediate. This intermediate can then undergo further reactions, such as cleavage to form an enol and an alkene, or cyclization to form a cyclobutanol derivative.

Norrish Type II Photoreaction of 2-Benzoylcyclohexanone

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References

- 1. Asymmetrical 2,6-bis(benzylidene)cyclohexanones: Synthesis, cytotoxic activity and QSAR study - PubMed [pubmed.ncbi.nlm.nih.gov]
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